molecular formula C2H2N2S2 B14055321 1,2,4-Thiadiazole-5(2H)-thione CAS No. 43201-08-7

1,2,4-Thiadiazole-5(2H)-thione

Cat. No.: B14055321
CAS No.: 43201-08-7
M. Wt: 118.19 g/mol
InChI Key: CZLFQZFHKUHTMS-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-5(2H)-thione is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one sulfur atom, and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-5(2H)-thione can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The reaction typically proceeds as follows:

  • Thiosemicarbazide + Carbon Disulfide + Base (e.g., NaOH) → this compound

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, reaction time, and concentration of reagents .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Thiadiazole-5(2H)-thione undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert it into thiols or other reduced forms.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
  • Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

1,2,4-Thiadiazole-5(2H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole-5(2H)-thione varies depending on its application. In biological systems, it often interacts with enzymes or receptors, inhibiting their activity or altering their function. For example, some derivatives inhibit the activity of enzymes involved in DNA replication, leading to cytotoxic effects in cancer cells. The compound’s sulfur and nitrogen atoms play crucial roles in binding to molecular targets and mediating its biological effects .

Comparison with Similar Compounds

1,2,4-Thiadiazole-5(2H)-thione can be compared with other heterocyclic compounds such as:

  • 1,3,4-Thiadiazole: Similar in structure but with different nitrogen atom positions, leading to distinct chemical and biological properties.
  • 1,2,4-Oxadiazole: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
  • 1,2,3-Thiadiazole: Another isomer with varied biological activities and uses.

The uniqueness of this compound lies in its specific arrangement of atoms, which imparts unique chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

2H-1,2,4-thiadiazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S2/c5-2-3-1-4-6-2/h1H,(H,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLFQZFHKUHTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)SN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436198
Record name 1,2,4-thiadiazol-5-thio
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43201-08-7
Record name 1,2,4-thiadiazol-5-thio
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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